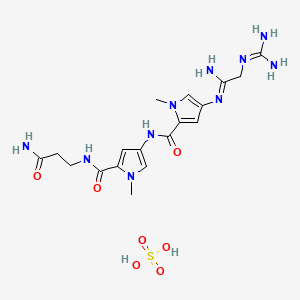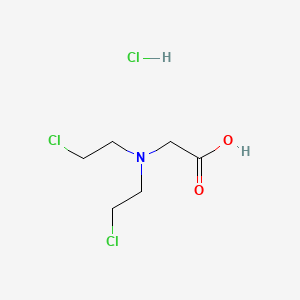
Glycine mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine mustard is a chemical compound that combines the properties of glycine, a simple amino acid, with mustard, a class of compounds known for their reactive nature. Glycine, also known as aminoacetic acid, is the simplest amino acid with the formula NH₂CH₂COOH. Mustard compounds, on the other hand, are known for their use in chemical warfare and chemotherapy due to their alkylating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycine mustard can be synthesized through various methods, including the reaction of glycine with mustard gas derivatives. One common method involves the reaction of glycine with 2-chloroethyl ethyl sulfide under controlled conditions to form this compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Safety measures are crucial due to the toxic nature of mustard compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine mustard undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Glycine mustard has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.
Comparaison Avec Des Composés Similaires
Glycine Betaine: A derivative of glycine known for its role in osmoregulation in plants.
Mustard Gas: A well-known chemical warfare agent with similar alkylating properties.
Cyclophosphamide: A chemotherapy drug that also acts as an alkylating agent.
Uniqueness: Glycine mustard is unique in that it combines the properties of glycine and mustard compounds, making it a versatile tool in both research and potential therapeutic applications. Its ability to alkylate DNA and other cellular components makes it particularly useful in studying cellular processes and developing new treatments.
Propriétés
Numéro CAS |
2619-97-8 |
|---|---|
Formule moléculaire |
C6H12Cl3NO2 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H |
Clé InChI |
JUBAFYPBMDLOSF-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


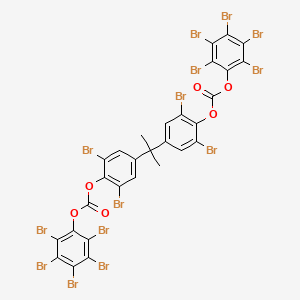
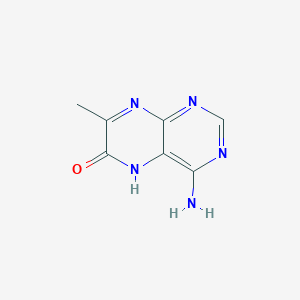
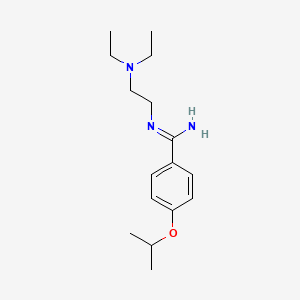

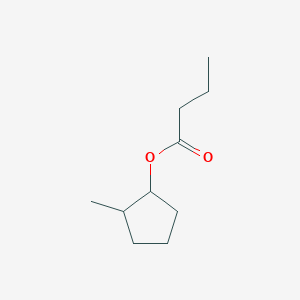
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
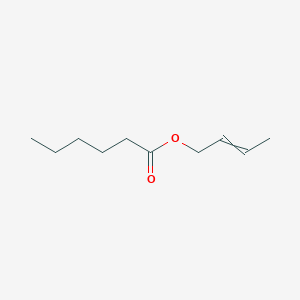
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
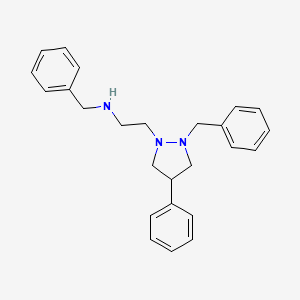

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
